molecular formula C6H3F4N B1400449 2-(Difluoromethyl)-3,5-difluoro-pyridine CAS No. 1374659-27-4

2-(Difluoromethyl)-3,5-difluoro-pyridine

Cat. No.: B1400449
CAS No.: 1374659-27-4
M. Wt: 165.09 g/mol
InChI Key: XBFNYIPEEGQIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,5-difluoro-pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,5-difluoro-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl sulfone, difluoromethyl zinc, and various bases like sodium bicarbonate. Reaction conditions often involve the use of solvents such as acetonitrile and catalysts like Ir(ppy)3 .

Major Products

The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-difluoro-pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-3,5-difluoro-pyridine
  • 2-(Difluoromethyl)-4,6-difluoropyridine
  • 2-(Difluoromethyl)-3,5-difluoropyrimidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its metabolic stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(difluoromethyl)-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFNYIPEEGQIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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